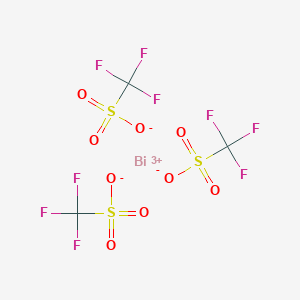

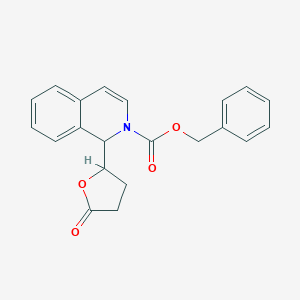

![molecular formula C6H4S2 B052689 Thieno[3,2-b]thiophene CAS No. 251-41-2](/img/structure/B52689.png)

Thieno[3,2-b]thiophene

Descripción general

Descripción

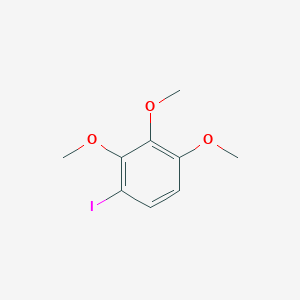

Thieno[3,2-b]thiophene is an organic compound consisting of two fused thiophene rings. It has the molecular formula C6H4S2 . It is one of several compounds in the thienothiophene family, which are often compared to naphthalene . Thieno[3,2-b]thiophene is an electron-rich conjugated polymer with a quinoidal structure and a narrow band gap . It facilitates strong intermolecular networking .

Synthesis Analysis

Thieno[3,2-b]thiophene and its derivatives have been synthesized using Pd-catalyzed Stille or Suzuki coupling reactions . More efficient syntheses of thienothiophenes involve cyclization reactions of substituted thiophenes .

Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]thiophene is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Thieno[3,2-b]thiophene and its derivatives have been synthesized and characterized by MALDI TOF mass spectroscopy, elemental analysis, UV-vis absorption spectroscopy, and thermogravimetric analysis (TGA) .

Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene has a molecular weight of 140.2 g/mol . It has a topological polar surface area of 56.5 Ų . It has no hydrogen bond donors but has two hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Thienothiophenes, including Thieno[3,2-b]thiophene, have been found to possess many pharmaceutical properties . They have been used in the development of various biologically active compounds . Different isomeric forms of thienothiophene have shown applications such as antiviral, antitumor, antiglaucoma, and antimicrobial .

Optoelectronic Properties

Thienothiophenes have been used in the development of optoelectronic devices . They have been used in the creation of robust luminescent materials . These molecules can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .

Semiconductors

Thieno[3,2-b]thiophene derivatives have been used as semiconductors . They have been used in the design of novel nonlinear optical (NLO) systems .

Solar Cells

Thieno[3,2-b]thiophene derivatives have been used in the development of solar cells . They have been used in the creation of light-harvesting materials .

Organic Field Effect Transistors

Thieno[3,2-b]thiophene derivatives have been used in the development of organic field effect transistors . Their optical, thermal, and electronic properties have been investigated for these applications .

Electroluminescents

Thieno[3,2-b]thiophene derivatives have been used in the development of electroluminescents . They have been used in the creation of materials with high solid-state emission efficiency .

Antioxidant Potential

Thieno[3,2-b]thiophene derivatives have been evaluated for their in vitro antioxidant potential . They have been found to have significant antioxidant activity .

Enzyme Inhibition

Thieno[3,2-b]thiophene derivatives have been evaluated for their α-glucosidase and β-glucuronidase inhibition . Some compounds have shown potent inhibition of these enzymes .

Mecanismo De Acción

Target of Action

Thieno[3,2-b]thiophene is a fused, bicyclic, and electron-rich heterocycle . It is primarily used in the synthesis of organic materials, particularly in the field of optoelectronics . The primary targets of Thieno[3,2-b]thiophene are the π-conjugated systems of organic materials, where it serves to extend the π-conjugation, leading to a red shift of the main spectral bands .

Mode of Action

Thieno[3,2-b]thiophene interacts with its targets by extending the π-conjugation system. This extension results in a red shift of the main spectral bands of the organic material . The compound’s mode of action is primarily due to its electron-rich nature, which allows it to absorb in the near-infrared region with extremely high molar extinction coefficients .

Biochemical Pathways

Thieno[3,2-b]thiophene affects the optical and electrochemical properties of organic materials. It is used in the synthesis of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . The compound’s interaction with its targets alters the fundamental properties of these materials, improving their performance in various applications .

Result of Action

The primary result of Thieno[3,2-b]thiophene’s action is the enhancement of the optical and electrochemical properties of organic materials. For example, it has been used to create organic semiconductors with improved performance . Additionally, Thieno[3,2-b]thiophene-fused BODIPY derivatives have been shown to have potential as near-infrared photosensitizers for photodynamic therapy of cancer .

Action Environment

The action of Thieno[3,2-b]thiophene is influenced by various environmental factors. For instance, its optical properties can be affected by the presence of iodine substitutions . Additionally, the compound is thermally stable, with decomposition temperatures above 350 °C under a nitrogen atmosphere , suggesting that it can maintain its functionality in a variety of environmental conditions.

Safety and Hazards

Direcciones Futuras

Thieno[3,2-b]thiophene has potential applications in the enhancement of power conversion efficiency for organic solar cells . It also has potential applications in the field of spintronics . The design and synthesis of new organic materials with good air and thermal stability as semiconductors, using a straightforward synthetic route, are being explored .

Propiedades

IUPAC Name |

thieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S2/c1-3-7-6-2-4-8-5(1)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJJHQEVLEOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94479-77-3 | |

| Record name | Thieno[3,2-b]thiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94479-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80179783 | |

| Record name | Thieno(3,2-b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]thiophene | |

CAS RN |

251-41-2 | |

| Record name | Thieno(3,2-b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(3,2-b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[3,2-b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of thieno[3,2-b]thiophene?

A1: Thieno[3,2-b]thiophene has a molecular formula of C6H4S2 and a molecular weight of 140.22 g/mol.

Q2: Are there any spectroscopic data available for thieno[3,2-b]thiophene?

A2: Yes, researchers frequently characterize TT and its derivatives using techniques like 1H NMR, 13C NMR, and UV-Vis absorption spectroscopy. [, , ]

Q3: How do alkyl side chains affect the properties of thieno[3,2-b]thiophene-based polymers?

A3: Alkyl side chains can significantly influence the solubility, morphology, and electronic properties of TT-based polymers. [, , ] For example, in poly(3,6-dialkylthieno[3,2-b]thiophene-co-thieno[3,2-b]thiophene) (PATT), researchers found that specific alkyl side-chain separations impacted interlayer bonding strength and crystallinity. []

Q4: How does sulfur oxidation impact the electronic properties of poly(thienothiophene) derivatives?

A4: Studies show that incorporating thieno[3,2-b]thiophene-4,4-dioxide units into poly(thienothiophene) derivatives, through sulfur oxidation, causes red-shifts in absorption peaks and lowers both the LUMO and HOMO energy levels. [] This modification has implications for the design of organic electronic materials.

Q5: Are there any challenges in utilizing thieno[3,2-b]thiophene in device fabrication?

A5: While TT shows promise, challenges exist in achieving optimal device performance. For instance, achieving efficient planarity in the polymer backbone and addressing steric hindrance caused by alkyl side chains are crucial for properties like charge transport and photovoltaic efficiency. []

Q6: What are the potential applications of thieno[3,2-b]thiophene in organic electronics?

A6: TT derivatives are promising for applications like organic field-effect transistors (OFETs), [, , ] organic photovoltaics (OPVs), [, , , ] and light-emitting diodes (LEDs). [] Their ability to form highly ordered crystalline domains makes them particularly suitable for OFETs. []

Q7: How does the structure of thieno[3,2-b]thiophene-based polymers affect their performance in organic solar cells?

A7: The structure of TT-based polymers significantly influences their performance in OPVs. For instance, the use of thieno[3,2-b]thiophene as a bridge instead of a side chain in diketopyrrolopyrrole-based polymers resulted in improved absorption, hole mobility, and ultimately, higher power conversion efficiency. []

Q8: What role does thieno[3,2-b]thiophene play in the development of high-performance organic field-effect transistors?

A8: The planar structure and ability to form highly ordered films contribute to the promising performance of TT derivatives in OFETs. For example, a dithienocyclopentathieno[3,2-b]thiophene hexacyclic unit incorporating TT exhibited high hole mobilities when used in OFETs. []

Q9: Can you elaborate on the application of thieno[3,2-b]thiophene in dye-sensitized solar cells (DSSCs)?

A9: Researchers have incorporated TT units into organic dyes for DSSCs. For instance, dyes with a thieno[3,2-b]thiophene-EDOT π-bridge demonstrated broad spectral responses and impressive conversion efficiencies comparable to the conventional Ru-based dye N719. []

Q10: How do structural modifications to thieno[3,2-b]thiophene impact its electronic properties?

A10: Modifying the TT core with various substituents and spacers allows for fine-tuning of its electronic properties. Studies demonstrate that introducing electron-donating or electron-withdrawing groups, changing the length of alkyl side chains, or incorporating different aromatic units can impact factors like band gap, energy levels (HOMO/LUMO), and charge transport characteristics. [, , , , , ]

Q11: How does incorporating thieno[3,2-b]thiophene into rigid extended thienoacenes influence their properties?

A11: Using TT as a building block in rigid extended thienoacenes leads to interesting properties. For example, incorporating TT as the "core" or "arm" moiety in star-shaped thienoacenes resulted in rigid structures, and studies revealed how the substitution pattern and heteroatom incorporation impacted optoelectronic and solid-state properties. []

Q12: Have there been any computational studies conducted on thieno[3,2-b]thiophene derivatives?

A12: Yes, computational chemistry plays a vital role in understanding and predicting the properties of TT derivatives. Researchers utilize techniques like density functional theory (DFT) calculations to investigate electronic structures, [, ] optimize molecular geometries, [] and study charge transport mechanisms. []

Q13: What are the typical formulation strategies used for thieno[3,2-b]thiophene-based materials in organic electronics?

A13: Solution-processing techniques like spin-coating and blade-coating are commonly employed for TT-based materials. Researchers are exploring various solvent systems and additives to optimize film morphology and device performance. [, , ]

Q14: Are there any efforts to develop recyclable or biodegradable thieno[3,2-b]thiophene-based materials?

A14: While research specifically focusing on the recyclability and biodegradability of TT-based materials is limited in the provided papers, this aspect represents an important area for future investigation to address the growing need for sustainable materials in electronics.

Q15: What are some key tools and resources used in the research of thieno[3,2-b]thiophene and its derivatives?

A15: Research on TT leverages a wide range of tools and resources, including:

- Synthetic Chemistry: Techniques like Stille coupling, Suzuki coupling, and oxidative coupling are crucial for synthesizing TT derivatives. [, , ]

- Characterization Techniques: NMR spectroscopy, UV-Vis spectroscopy, cyclic voltammetry, X-ray diffraction, and atomic force microscopy are essential for characterizing TT-based materials. [, , , , ]

- Device Fabrication and Testing: Researchers use specialized equipment to fabricate and test devices like OFETs, OPVs, and LEDs. [, , ]

- Computational Chemistry Software: DFT calculations and other computational methods are instrumental in understanding and predicting the properties of TT derivatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.